Perfluoro-2-isopropoxypropionyl fluoride

Descripción

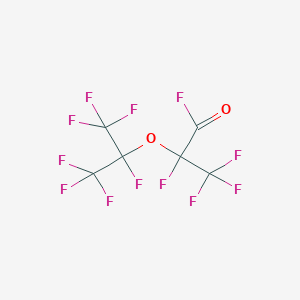

Structure

3D Structure

Propiedades

Fórmula molecular |

C6F12O2 |

|---|---|

Peso molecular |

332.04 g/mol |

Nombre IUPAC |

2,3,3,3-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propanoyl fluoride |

InChI |

InChI=1S/C6F12O2/c7-1(19)2(8,4(10,11)12)20-3(9,5(13,14)15)6(16,17)18 |

Clave InChI |

DIQJXOSFROSCFO-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)F |

Origen del producto |

United States |

Chemical Reactivity and Transformation Mechanisms of Perfluoro 2 Isopropoxypropionyl Fluoride

Nucleophilic Reactivity and Perfluorinated Carbanion Formation

The presence of the acyl fluoride (B91410) group makes perfluoro-2-isopropoxypropionyl fluoride susceptible to nucleophilic attack. This reactivity is central to its role in polymerization and other chemical transformations.

Generation and Spectroscopic Characterization of Stable Perfluorinated Carbanions

While specific studies on the generation of a stable carbanion directly from this compound are not extensively detailed in available literature, the principles of perfluorinated carbanion formation can be understood from research on analogous perfluorinated compounds. The reaction of perfluoroalkenes with sources of fluoride ions, such as cesium fluoride (CsF), is a known method for generating stable perfluoroalkyl anions. nih.gov These carbanions have been successfully observed and characterized using 19F and 13C NMR spectroscopy. nih.gov The stability of these carbanions is influenced by the counter-ion, with tris(dimethylamino)sulfonium (TAS) salts often being more readily produced than cesium salts. nih.gov

Competition experiments between various perfluoroalkenes for a fluoride ion source have helped establish an order of carbanion stability. nih.gov It is plausible that this compound could, under similar conditions with a suitable nucleophile, form a transient carbanionic intermediate, although its stability and spectroscopic characterization remain subjects for further investigation.

Oligomerization and Competing Reactions Induced by Fluoride Ion Sources

The reactivity of this compound with fluoride ions can lead to oligomerization. This process is analogous to the reactions observed with hexafluoropropylene oxide (HFPO), a closely related epoxide. chemours.com In the presence of a nucleophilic catalyst, HFPO can isomerize to pentafluoropropionyl fluoride (PPF). chemours.com This acyl fluoride, in equilibrium with a fluoride ion in solution, can generate the heptafluoropropoxide ion. chemours.com This alkoxide is a potent nucleophile that can attack the epoxide ring of another HFPO molecule, initiating an oligomerization cascade. chemours.com The resulting products are oligomeric acid fluorides. chemours.com

A similar mechanism can be postulated for this compound. The fluoride ion can catalyze the formation of oligomers, a critical step in the production of certain fluoropolymers. A patented process describes the continuous dimerization of hexafluoropropene (B89477) oxide in a dipolar-aprotic solvent with a nucleophilic catalyst to produce perfluoro-2-(n-propoxy)-propionylfluoride, a compound structurally similar to the subject of this article. google.com This process is carefully controlled to favor the dimer and prevent further reaction. google.com

Table 1: Analogous Reactions of Fluorinated Compounds with Nucleophiles

| Reactant | Nucleophile/Catalyst | Product(s) | Reaction Type |

|---|---|---|---|

| Hexafluoropropylene Oxide (HFPO) | Halides, Amines | Pentafluoropropionyl fluoride (PPF) | Isomerization chemours.com |

| Pentafluoropropionyl fluoride (PPF) + F⁻ | Hexafluoropropylene Oxide (HFPO) | Oligomeric acid fluorides | Oligomerization chemours.com |

Carbon-Fluorine Bond Activation and Cleavage

The carbon-fluorine (C-F) bond is exceptionally strong, yet its selective activation is a key area of research for creating novel fluorinated molecules.

Mechanistic Studies of Fluorine Transfer to Organic Electrophiles

While direct mechanistic studies on fluorine transfer from this compound are limited, the general principles can be inferred from related systems. The acyl fluoride group is inherently electrophilic and can react with various nucleophiles. epa.gov However, the activation of the more inert C-F bonds on the perfluoroalkyl chains typically requires a catalyst, often a transition metal complex. wikipedia.org Research has shown that treatment of certain perfluorinated ligands on a rhodium complex with an organic electrophile can induce C-F bond activation and subsequent defluorinative coupling. wikipedia.org In this process, the fission of the C-F bond liberates a nucleophilic fluoride which can then be transferred to the electrophile, for instance, converting an acyl chloride to an acyl fluoride. wikipedia.org

Development of Controlled Fluorination Strategies

The development of controlled fluorination strategies using this compound is not a primary focus of its industrial use, which centers on its role as a monomer precursor. chemicalprocessing.comagc.com However, the broader field of organofluorine chemistry is actively pursuing methods for selective C-F bond activation to install gem-difluoromethylene units from readily available trifluoromethyl compounds. agc.com These methods often rely on photochemical activation or transition metal catalysis to achieve selective defluorinative functionalization. agc.com While this compound itself is not typically used as a fluorinating agent for other molecules, the chemistry of its acyl fluoride group is fundamental to its own transformations, such as its conversion to the corresponding carboxylic acid (HFPO-DA or GenX) upon reaction with water. wikipedia.org

Atmospheric Degradation Pathways

The environmental fate of per- and polyfluoroalkyl substances (PFAS) is of significant concern due to their persistence. The atmospheric degradation of this compound is not specifically documented, but pathways can be hypothesized based on studies of similar compounds. For instance, the atmospheric degradation of perfluoro-2-methyl-3-pentanone, another fluorinated ketone, has been studied. epa.gov Its primary atmospheric fate appears to be direct photolysis, which breaks the molecule into smaller radical fragments. epa.gov This process can lead to the formation of perfluorocarboxylic acids, such as perfluoropropionic acid (PFPrA), albeit in small yields. epa.gov

Given its structure, this compound would likely be susceptible to photolysis, cleaving at the C-C bond adjacent to the carbonyl group or at the ether linkage. Subsequent reactions of the resulting perfluoroalkyl radicals with atmospheric oxidants (e.g., OH radicals, O₂) would likely lead to the formation of smaller, more stable perfluorinated compounds, including perfluorocarboxylic acids. Hydrolysis in atmospheric water droplets is another potential, though likely slow, degradation pathway that would convert the acyl fluoride to the corresponding carboxylic acid, GenX. epa.gov

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Chemical Formula |

|---|---|---|

| This compound | HFPO-DAF; Perfluoro(2-methyl-3-oxahexanoyl) fluoride | C₆F₁₂O₂ |

| Hexafluoropropylene oxide dimer acid | GenX; HFPO-DA | C₆HF₁₁O₃ |

| Hexafluoropropylene oxide | HFPO | C₃F₆O |

| Pentafluoropropionyl fluoride | PPF | C₃F₅O |

| Perfluoropropionic acid | PFPrA | C₃HF₅O₂ |

| Perfluoro-2-methyl-3-pentanone | PFMP | C₆F₁₂O |

Photolytic and Gas-Phase Chemical Reactions

For instance, the photolysis of perfluoro-2-methyl-3-pentanone, which also contains a perfluorinated alkyl chain and a carbonyl group, has been shown to proceed via the cleavage of the C-C bond adjacent to the carbonyl group, forming two radical species. wikipedia.org By analogy, the photolysis of this compound is expected to yield a perfluoro-2-isopropoxypropyl radical and a formyl fluoride radical (FC(O)•).

The subsequent reactions of these radicals in the atmosphere are complex and depend on the presence of other atmospheric constituents like oxygen (O₂) and nitrogen oxides (NOₓ). The perfluoro-2-isopropoxypropyl radical is expected to react with O₂ to form a peroxy radical. In the presence of NO, this peroxy radical can be converted to an alkoxy radical, which may then undergo further fragmentation.

The formyl fluoride radical is expected to decompose or react further to form more stable products. The ultraviolet photolysis of formyl fluoride (HFCO) itself has been shown to produce fluorine atoms and formyl radicals (HCO). rsc.org

Reactivity with Hydroxyl Radicals and Other Atmospheric Oxidants

The primary oxidant in the troposphere is the hydroxyl radical (•OH). While specific kinetic data for the reaction of this compound with •OH are not available, studies on other fluorinated ethers and acyl fluorides provide insights into its likely reactivity. The presence of an ether linkage and the acyl fluoride group makes the molecule susceptible to attack by •OH.

The reaction of •OH with ethers typically proceeds via H-atom abstraction from a C-H bond. However, this compound is fully fluorinated, meaning there are no C-H bonds for abstraction. Therefore, the reaction with •OH, if it occurs, would likely proceed via addition to the carbonyl oxygen or attack at the ether oxygen. For many highly fluorinated compounds, the rate of reaction with •OH is very slow. For example, the upper limit for the rate constant of the reaction between sulfuryl fluoride (SO₂F₂) and •OH was found to be very low, indicating it is not an efficient removal mechanism. nih.gov

Recent studies on the reactions of perfluoroaldehydes with the hydroperoxy radical (HO₂) have shown that this can be a dominant removal pathway in some atmospheric regions, with lifetimes being much shorter than those for reactions with •OH. copernicus.org While this compound is not an aldehyde, this highlights the potential importance of other atmospheric oxidants in the degradation of fluorinated compounds.

Table 1: Estimated Atmospheric Lifetimes of Related Compounds with Respect to Reaction with •OH

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Trimethyl phosphate | 7.41 × 10⁻¹² (at 295 K) nih.gov | ~1.5 days |

| C₁-C₆ Aliphatic Alcohols | Varies | Days to weeks elsevierpure.com |

| Sulfuryl Fluoride | < 1.7 x 10⁻¹⁴ nih.gov | > 1 year |

Note: This table provides context on the reactivity of other compounds with OH radicals. The lifetime of this compound is expected to be long due to the absence of C-H bonds.

Hydrolysis and Formation of Degradation Products

Identification of Key End Products such as Hydrogen Fluoride and Carbonyl Fluoride

The hydrolysis of the acyl fluoride group is a significant degradation pathway for this compound. In the presence of water, the acyl fluoride group readily hydrolyzes to form the corresponding carboxylic acid, perfluoro-2-isopropoxypropionic acid, and hydrogen fluoride (HF). wikipedia.org

COF₂ + H₂O → CO₂ + 2HF wikipedia.org

This reaction is analogous to the hydrolysis of other acid fluorides. The resulting perfluoro-2-isopropoxypropionic acid is more stable than the parent acyl fluoride but can undergo further degradation under certain conditions.

Under conditions of high temperature, such as in combustion processes, perfluoroethers can decompose to release hydrogen fluoride. nih.gov

Another key degradation product that can be formed, particularly from the fragmentation of the molecule following photolysis or oxidative attack, is carbonyl fluoride (COF₂). Carbonyl fluoride is a toxic gas that is unstable in the presence of water, hydrolyzing to carbon dioxide (CO₂) and hydrogen fluoride. wikipedia.orgnoaa.gov

The atmospheric chemistry of hydrogen fluoride is characterized by its high solubility in water and its relatively short atmospheric residence time, which is estimated to be less than four days. ornl.govosti.gov Its removal from the atmosphere is dominated by wet and dry deposition. ca.gov Carbonyl fluoride is also subject to hydrolysis in the atmosphere. wikipedia.org

Secondary Reactions and Environmental Persistence of Degradation Intermediates

The primary degradation product, perfluoro-2-isopropoxypropionic acid, is a perfluoroalkyl ether carboxylic acid (PFECA). Studies on the degradation of PFECAs have shown that they are generally resistant to further degradation under typical environmental conditions. nih.govnih.govacs.org The ether linkage in PFECAs can increase the bond dissociation energy of the adjacent C-F bonds, making them more resistant to some forms of degradation compared to their perfluoroalkyl carboxylic acid (PFCA) counterparts. nih.govacs.org

However, under certain reductive conditions, such as those involving hydrated electrons, PFECAs can undergo degradation through cleavage of the ether C-O bond. nih.govacs.org This process can lead to the formation of unstable perfluoroalcohols, which can then decompose to smaller fluorinated compounds and fluoride ions. nih.govacs.org

The environmental persistence of the degradation intermediates is a significant concern. While the initial hydrolysis to perfluoro-2-isopropoxypropionic acid is a relatively rapid process, this resulting PFECA is expected to be persistent in the environment. Similarly, any smaller perfluorinated fragments resulting from photolysis or oxidation are also likely to be highly persistent. These smaller PFAS, such as trifluoroacetic acid (TFA), which can be a product of the degradation of larger fluorinated molecules, are known to be widespread and persistent in the environment.

Table 2: Key Degradation Products and Their Characteristics

| Degradation Product | Chemical Formula | Formation Pathway | Environmental Fate |

| Perfluoro-2-isopropoxypropionic acid | C₆HF₁₁O₃ | Hydrolysis | Persistent in the environment; potential for further degradation under reductive conditions. nih.govacs.org |

| Hydrogen Fluoride | HF | Hydrolysis, Thermal Decomposition | High water solubility, short atmospheric lifetime, removed by deposition. ornl.govosti.govca.govivhhn.org |

| Carbonyl Fluoride | COF₂ | Photolysis, Oxidation | Hydrolyzes in the presence of water to CO₂ and HF. wikipedia.orgnoaa.gov |

Advanced Analytical Characterization Techniques for Perfluoro 2 Isopropoxypropionyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Perfluoro-2-isopropoxypropionyl fluoride (B91410), providing detailed information at the atomic level. Given the molecule's perfluorinated nature, multinuclear NMR, including ¹⁹F, ¹³C, and ¹H nuclei, is employed to obtain a complete structural picture.

Fluorine-19 NMR is the most direct and informative technique for characterizing perfluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The wide chemical shift range of approximately 1300 ppm allows for excellent signal dispersion, minimizing the overlap that can complicate ¹H NMR spectra. nih.gov

For Perfluoro-2-isopropoxypropionyl fluoride, with the structure CF₃CF₂CF₂OCF(CF₃)C(O)F, distinct signals are expected for each unique fluorine environment. The chemical shifts are highly sensitive to the local electronic environment, providing clear distinctions between trifluoromethyl (CF₃), difluoromethylene (CF₂), monofluoromethine (CF), and acyl fluoride (-C(O)F) groups. Analysis of spin-spin coupling constants (J-couplings) between neighboring fluorine atoms reveals the connectivity of the fluoroalkyl chains, allowing for unambiguous assignment of the entire structure.

Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| Acyl Fluoride (-C(O)F ) | +20 to -70 ucsb.edu |

| Perfluoro-methine (-CF -) | -140 to -250 ucsb.edu |

| Perfluoro-methylene (-CF₂ -) | -80 to -140 ucsb.edu |

| Perfluoro-methyl (-CF₃ ) | -40 to -80 ucsb.edu |

| Note: Chemical shifts are relative to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts. |

While ¹⁹F NMR elucidates the fluorine environments, ¹³C NMR spectroscopy is crucial for mapping the underlying carbon skeleton of the molecule. The analysis of ¹³C spectra for fluorinated compounds can be complex due to the large one-bond and smaller long-range carbon-fluorine coupling constants (¹JCF, ²JCF, etc.). These couplings split the carbon signals into complex multiplets. However, techniques such as broadband proton and/or fluorine decoupling can simplify these spectra, resulting in singlets for each unique carbon atom.

The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of its substituents. The carbonyl carbon of the acyl fluoride group is expected to appear significantly downfield, while carbons heavily substituted with fluorine atoms will also have characteristic chemical shifts.

Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Environment | Expected Chemical Shift Range (ppm) |

| Carbonyl (C =O) | 155 - 175 |

| Perfluorinated Quaternary/Methine Carbons (C F, C -O) | 90 - 120 |

| Perfluorinated Methylene Carbons (C F₂) | 105 - 125 researchgate.net |

| Perfluorinated Methyl Carbons (C F₃) | 115 - 130 |

As a perfluorinated compound, this compound itself is silent in ¹H NMR spectroscopy. However, this technique serves as an exceptionally sensitive method for detecting the presence of non-fluorinated species and impurities. Its primary role in the analysis of this compound is for quality control, ensuring the absence of residual hydrogen-containing solvents, reagents, or byproducts from the synthesis process. The presence of even trace amounts of such impurities can be readily identified and quantified.

Table 3: Interactive Data of ¹H NMR Chemical Shifts for Common Laboratory Impurities in Chloroform-d (CDCl₃)

| Impurity | Chemical Shift (δ, ppm) | Multiplicity |

| Acetone | 2.17 | s (singlet) |

| Toluene | 7.27-7.17, 2.36 | m, s |

| Hexane | 1.25, 0.88 | m, t |

| Diethyl Ether | 3.48, 1.21 | q, t |

| Dichloromethane | 5.30 | s |

| Water | 1.56 | s (broad) |

| Data compiled from established sources for common NMR impurities. nih.govepa.govcolorado.edursc.org |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound is dominated by two key regions. The most diagnostic absorption is the carbonyl (C=O) stretching vibration of the acyl fluoride group. This band appears at a significantly high frequency, typically above 1850 cm⁻¹, which is higher than that of corresponding acyl chlorides or bromides. nih.gov This shift to a higher wavenumber is attributed to the high electronegativity of the adjacent fluorine atom, which strengthens and stiffens the C=O double bond. nih.gov

The second characteristic region is the "fingerprint" region, which contains a series of intense and complex absorption bands between approximately 1400 cm⁻¹ and 1000 cm⁻¹. These bands arise from the various C-F stretching and bending vibrations within the perfluoroalkyl structure. The specific pattern of these absorptions is unique to the molecule, serving as a definitive fingerprint for identification.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| Carbonyl Stretch | Acyl Fluoride (C=O) | > 1850 | Strong |

| C-F Stretch | Fluoroalkane (C-F) | 1400 - 1000 | Strong, Complex |

| C-O-C Stretch | Ether Linkage | 1100 - 1000 | Strong |

Attenuated Total Reflectance (ATR) is a sampling technique frequently coupled with FTIR spectroscopy that greatly simplifies the analysis of liquid and solid samples. For a liquid compound like this compound, ATR-FTIR is particularly advantageous as it requires virtually no sample preparation. A small drop of the liquid is simply placed directly onto the ATR crystal (commonly diamond or germanium).

The IR beam is directed through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a few micrometers into the sample, where it can be absorbed. This interaction provides a high-quality spectrum of the liquid without the need for traditional transmission cells. The ease of use, speed, and reproducibility make ATR-FTIR an ideal method for routine quality control and identification of this compound. The existence of ATR-IR data for this compound in chemical databases confirms its applicability.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of fluorinated compounds due to its high sensitivity and ability to provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of this compound. Unlike nominal mass instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically with errors below 5 parts per million (ppm). researchgate.net This precision allows for the determination of a compound's elemental formula from its exact mass. nih.gov

For this compound (C6F12O2), the theoretical exact mass is 331.9706672 Da. nih.gov HRMS analysis can confirm the presence of this compound by measuring an m/z value that corresponds closely to this theoretical mass, thereby distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. nih.govnih.gov The high resolving power of modern HRMS systems, which can exceed 100,000, further aids in separating the target analyte signal from matrix interferences. nih.govchromatographyonline.com

Table 1: Precise Molecular Mass Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C6F12O2 | nih.gov |

| Theoretical Exact Mass (Da) | 331.9706672 | nih.gov |

| Typical HRMS Mass Accuracy | < 5 ppm | researchgate.net |

When this compound is present in a complex mixture, such as an environmental sample or a reaction product matrix, chromatographic separation prior to detection is necessary. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a premier technique for this purpose. nih.gov UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

This method effectively separates the target analyte from isomers and other per- and polyfluoroalkyl substances (PFAS). researchgate.net Following separation on the UHPLC column (a C18 column is often used for PFAS analysis), the eluent is introduced into the mass spectrometer's ion source. nih.gov The MS then provides detection and quantification, often with very low limits of detection, in the nanogram-per-liter (ng/L) range for water samples. nih.govnih.gov This combined approach ensures that the measurement is specific to this compound, even in the presence of interfering substances. nih.gov

Table 2: Typical UHPLC-MS Parameters for PFAS Analysis This table is interactive. You can sort and filter the data.

| Parameter | Typical Condition | Source |

|---|---|---|

| Chromatography | ||

| System | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.govnih.gov |

| Column | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Methanol or Acetonitrile with buffered aqueous phase | nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Mass Spectrometry | ||

| Detector | Tandem Mass Spectrometer (MS/MS) or HRMS | researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | nih.gov |

Other Spectroscopic and Chromatographic Methodologies

Complementary analytical methods are employed to provide a more complete characterization of this compound, particularly regarding its volatility and vibrational properties.

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov Given its structure as an acid fluoride, this compound is expected to be sufficiently volatile for GC analysis. GC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas, such as helium). mdpi.com

In practice, the sample is injected into a heated port, vaporized, and carried through a capillary column. researchgate.net Compounds are separated based on their boiling points and interaction with the column's stationary phase, with more volatile or less interactive compounds eluting faster. epa.gov When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the eluted peaks. epa.gov This method is particularly useful for quantifying the purity of a sample and identifying any volatile byproducts or impurities. For some less volatile PFAS, derivatization may be required to increase their volatility for GC analysis, but this is often not necessary for acid fluorides. researchgate.netepa.gov

Table 3: General Gas Chromatography (GC) Parameters for Volatile Fluorinated Compounds This table is interactive. You can sort and filter the data.

| Parameter | Typical Setting | Source |

|---|---|---|

| Injector Type | Split/Splitless or PTV | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Column Type | Capillary column (e.g., DB-1, KB-1MS) | mdpi.comepa.gov |

| Temperature Program | Ramped from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 260°C) | researchgate.net |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects molecular vibrations that result in a change in the molecule's polarizability. niscpr.res.in While IR spectroscopy is highly sensitive to polar functional groups like carbonyls (C=O), Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the carbon-carbon (C-C) backbone and symmetric stretching of CF2 groups. niscpr.res.innih.gov

For this compound, Raman spectroscopy would provide a unique spectral fingerprint. The C-F and C-O stretching vibrations, as well as the various CF2 and CF3 bending and stretching modes, would produce characteristic peaks. nih.gov Analysis of the Raman spectrum can help confirm the compound's structural integrity and identify specific isomeric forms, as branching can cause slight shifts in the vibrational frequencies. nih.gov For instance, studies on similar fluorinated molecules show significant spectral features in the 200-800 cm⁻¹ and 1000-1400 cm⁻¹ regions corresponding to various C-F and C-C vibrations. nih.gov

Table 4: Expected Raman Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| CF2 and CF3 Stretching | 1000 - 1400 | nih.gov |

| C-O Stretching | 900 - 1200 | |

| C-C Stretching | 750 - 950 | niscpr.res.in |

Theoretical and Computational Chemistry Studies on Perfluoro 2 Isopropoxypropionyl Fluoride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The application of quantum chemical calculations is fundamental to understanding the molecular structure and electronic properties of a compound like perfluoro-2-isopropoxypropionyl fluoride (B91410). Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for determining optimized molecular geometries, bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional model of the molecule, offering insights into its steric and electronic characteristics.

Furthermore, these computational methods can elucidate key electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. This is crucial for predicting its reactivity. Other important electronic descriptors that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Data Table of Calculated Molecular Properties of Perfluoro-2-isopropoxypropionyl Fluoride

| Property | Calculation Method | Hypothetical Value |

| Optimized Ground State Energy | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| Dipole Moment | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| HOMO Energy | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| LUMO Energy | DFT (B3LYP/6-311+G(d,p)) | Data not available |

| HOMO-LUMO Gap | DFT (B3LYP/6-311+G(d,p)) | Data not available |

Note: This table is for illustrative purposes only. No published data for these calculations on this compound could be located.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions. For this compound, this would involve investigating its formation, decomposition, and reactions with other chemical species.

Transition State Characterization and Reaction Pathway Mapping

A critical aspect of understanding a chemical reaction is the characterization of its transition state(s). Computational methods can be employed to locate the geometry of the transition state structure, which represents the highest energy point along the reaction coordinate. By identifying the transition state, the reaction pathway connecting reactants to products can be mapped. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. For a complex molecule like this compound, multiple reaction pathways may exist, and computational modeling can help to identify the most favorable ones.

Energetic Profiles and Reaction Thermodynamics

Once the reaction pathway is mapped, the energetic profile can be calculated. This profile illustrates the changes in potential energy as the reaction progresses from reactants, through the transition state, to the products. Key thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined from these calculations. This information is vital for predicting the spontaneity and feasibility of a reaction under different conditions.

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

| Activation Energy | Data not available |

| Enthalpy of Reaction | Data not available |

Note: This table is for illustrative purposes only. No published data for these calculations on this compound could be located.

Thermodynamic and Kinetic Modeling of Fluorination Processes

The synthesis of this compound often involves fluorination processes. Thermodynamic and kinetic modeling of these processes can provide valuable insights for optimizing reaction conditions to maximize yield and selectivity. Such models would consider the influence of temperature, pressure, and catalyst presence on the reaction rates and equilibrium positions. While general studies on the thermal decomposition of perfluorinated carboxylic acids suggest that perfluorinated acyl fluorides are key intermediates, specific kinetic and thermodynamic data for the formation of this compound are not available in the literature.

Predictive Spectroscopic Property Computations and Experimental Correlation

Computational chemistry can also be used to predict various spectroscopic properties of a molecule. For this compound, this would include predicting its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These predicted spectra can then be compared with experimentally obtained spectra to confirm the molecule's structure and purity. While some patent literature mentions a boiling point of 57 °C for this compound, detailed and computationally correlated spectroscopic data remains unpublished.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |

| IR Spectroscopy (C=O stretch) | Data not available | Data not available |

| ¹⁹F NMR Chemical Shift (CF) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (C=O) | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data for these calculations on this compound could be located.

Industrial Relevance and Derivative Chemistry of Perfluoro 2 Isopropoxypropionyl Fluoride

Role as a Chemical Intermediate in Fluoropolymer Synthesis

The principal industrial application of perfluoro-2-isopropoxypropionyl fluoride (B91410) is as a key building block in the production of advanced fluoropolymers. These materials are sought after for their exceptional chemical inertness, thermal stability, and unique surface properties, making them indispensable in a wide range of demanding technological applications.

Precursor in the Production of Perfluorinated Monomers for Polymerization

Perfluoro-2-isopropoxypropionyl fluoride is a direct precursor to perfluoro(propyl vinyl ether) (PPVE), a crucial monomer in the manufacture of perfluoroalkoxy (PFA) copolymers. agc.com PFA resins are a class of melt-processable fluoroplastics that combine the outstanding properties of polytetrafluoroethylene (PTFE) with the ability to be fabricated using conventional thermoplastic processing techniques.

Involvement in the Synthesis of Perfluoropolyethers (PFPEs)

This compound is intrinsically linked to the synthesis of a significant class of fluoropolymers known as perfluoropolyethers (PFPEs). Specifically, it is the dimer of hexafluoropropylene oxide (HFPO), a primary monomer used in the anionic polymerization to produce branched-chain PFPEs. epa.gov These PFPEs are renowned for their exceptional thermal and oxidative stability, chemical inertness, and excellent lubricating properties, finding applications in aerospace, electronics, and other high-performance industries.

The synthesis of these PFPEs proceeds via the fluoride-catalyzed anionic ring-opening polymerization of HFPO. In this process, the fluoride ion initiates the polymerization by attacking a molecule of HFPO, generating a perfluoroalkoxide. This alkoxide then propagates by reacting with subsequent HFPO molecules. The dimerization of HFPO to form this compound is a key reaction in controlling the initial stages of this oligomerization. By controlling the reaction conditions, the polymerization can be directed towards the formation of higher molecular weight PFPEs, with the this compound structure forming the repeating unit of the polymer chain.

Derivatization Reactions for Novel Fluorinated Compound Synthesis

The reactivity of the acyl fluoride group in this compound makes it a valuable starting material for the synthesis of a variety of other fluorinated compounds. These derivatization reactions open pathways to materials with tailored properties for specific applications.

Pathways to Fluoroalkoxides as Synthetic Intermediates

The acyl fluoride group of this compound is susceptible to nucleophilic attack, providing a route to various fluoroalkoxides. A primary example is its hydrolysis to form hexafluoropropylene oxide dimer acid (HFPO-DA), the carboxylic acid corresponding to the acyl fluoride. wikipedia.org In aqueous media, HFPO-DA exists as its conjugate base, a perfluorinated carboxylate, which can be considered a type of fluoroalkoxide. This reaction is a key step in the GenX technology, where the ammonium salt of HFPO-DA is used as a processing aid in the manufacturing of fluoropolymers. chemours.comacs.org

Furthermore, the reaction of this compound with various alcohols in the presence of a base can lead to the formation of the corresponding esters. The resulting perfluoroalkoxy esters are themselves valuable intermediates for further chemical transformations.

Preparation of Hydrofluoropolyethers through Multi-Step Reactions

While this compound is a direct precursor to PFPEs, it can also be used in multi-step synthetic routes to produce hydrofluoropolyethers (HFPEs). HFPEs are a class of fluorinated fluids that contain hydrogen atoms in their molecular structure, which can impart different physical and chemical properties compared to their fully fluorinated counterparts, such as improved solubility in certain hydrocarbon-based systems.

The synthesis of HFPEs from PFPE precursors derived from this compound typically involves the reduction of the terminal functional groups of the PFPE chain. For instance, the acyl fluoride or ester end-groups of a PFPE oligomer can be chemically reduced to alcohol functionalities. These resulting hydroxyl-terminated PFPEs can then undergo further reactions, such as etherification with non-fluorinated alkyl halides, to introduce hydrocarbon segments into the polymer backbone, thus forming an HFPE.

Research on By-products and Process Impurities in Industrial Production

The industrial production of this compound, primarily through the dimerization of hexafluoropropylene oxide, is a complex process that can lead to the formation of various by-products and impurities. The identification and control of these substances are critical for ensuring the quality of the final product and for environmental stewardship.

Research has shown that the oligomerization of HFPO can produce not only the desired dimer (this compound) but also higher oligomers such as the trimer and tetramer. nih.gov The relative amounts of these oligomers can be influenced by the reaction conditions, including the choice of catalyst and solvent. For example, in the production of HFPO-DA (GenX), by-products such as HFPO trimer acid and HFPO tetramer acid can be formed. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Perfluoro-2-isopropoxypropionyl fluoride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves fluorination of precursor alkoxypropionic acids using sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key parameters include maintaining anhydrous conditions (≤50 ppm H₂O), temperatures between 80–120°C, and catalysts like potassium fluoride (KF) to stabilize intermediates. Post-reaction purification via fractional distillation under inert gas (e.g., nitrogen) is critical to isolate the target compound . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:3 precursor-to-fluorinating agent) and monitoring for side reactions, such as oligomerization.

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

- Methodological Answer : Store in sealed, corrosion-resistant containers (e.g., Hastelloy or PTFE-lined vessels) under nitrogen at ≤4°C to prevent hydrolysis. Use gloveboxes or fume hoods with HEPA filters for handling. Degradation risks include hydrolysis to perfluorinated carboxylic acids, which can be monitored via FTIR for C-F bond stability (peak at 1200–1250 cm⁻¹). Safety protocols mandate PPE (neoprene gloves, face shields) due to its acute toxicity and corrosivity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups; δ -120 ppm for CF₂) identifies fluorinated moieties.

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in negative ion mode detects [M-F]⁻ ions.

- Gas Chromatography (GC-MS) : Quantifies volatile impurities using capillary columns (e.g., DB-5MS) with helium carrier gas.

Cross-validate results with X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. What environmental persistence mechanisms are observed for this compound, and how do they compare to other perfluorinated compounds?

- Methodological Answer : Its persistence stems from strong C-F bonds (485 kJ/mol) and resistance to hydrolysis (t₁/₂ >1 year at pH 7). Comparative studies using LC-MS/MS show slower degradation rates (k = 0.002 day⁻¹) versus shorter-chain PFAS (e.g., PFBA, k = 0.03 day⁻¹). Advanced models (e.g., EPI Suite) predict bioaccumulation factors (BCF = 1200) due to lipophilic perfluorinated chains. Field studies should pair lab data with sediment/water partitioning coefficients (log Kₒc = 4.2) .

Q. How can computational modeling predict the reactivity of this compound in novel fluorination reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states for fluorination pathways. Key parameters include Gibbs free energy (ΔG‡) for fluorophile intermediates and Fukui indices to identify electrophilic sites. Molecular dynamics simulations (AMBER) assess steric effects of the isopropoxy group on reaction kinetics. Validate predictions with experimental Arrhenius plots (Eₐ ≈ 60 kJ/mol) .

Q. What methodologies resolve discrepancies in degradation rate data across different experimental setups?

- Methodological Answer : Discrepancies arise from variable pH, dissolved organic carbon (DOC), and microbial activity. Standardize protocols by:

- Controlled Conditions : Use buffered solutions (pH 4–10) and DOC-free water.

- Isotopic Tracers : ¹⁸O-labeled H₂O tracks hydrolysis pathways.

- Interlaboratory Studies : Compare degradation rates via ring-testing with spiked environmental matrices (e.g., soil, groundwater). Statistical tools (ANOVA, PCA) identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.